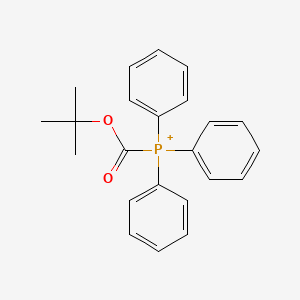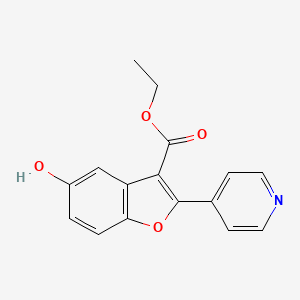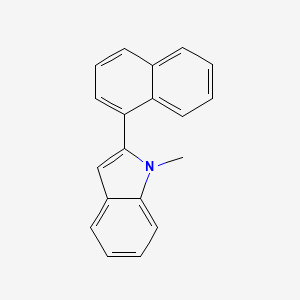
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C2Cl2N2S. It is a chlorinated thiadiazole, known for its applications in various scientific fields. This compound is characterized by its stability and unique chemical properties, making it a valuable substance in research and industrial applications.
Preparation Methods
The synthesis of 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of cyanogen with sulfur dichloride in the presence of a catalytic amount of chloride ion. The reaction is carried out in an organic solvent such as dimethylformamide, tetrahydrofuran, dimethylacetamide, or N-methylpyrrolidone. The chloride ion catalyst can be obtained from ionic chlorine compounds like tetraethylammonium chloride, tetramethylammonium chloride, or potassium chloride .
Industrial production methods for this compound are designed to be economical and yield high purity products. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Formation of Symmetrical Trisulphides: When reacted with thiols, it forms symmetrical trisulphides and acetonitrile.
Common reagents used in these reactions include sulfur dichloride, cyanogen, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide involves its interaction with molecular targets in biological systems. It acts as an electrophilic sulfur transfer reagent, facilitating the formation of various sulfur-containing compounds. The pathways involved in its action include nucleophilic substitution and redox reactions, which are crucial for its inhibitory effects on nitrification and its role in drug synthesis .
Comparison with Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide can be compared with other similar compounds such as:
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
- 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its stability, reactivity, and versatility in various scientific and industrial applications.
Properties
CAS No. |
55904-85-3 |
|---|---|
Molecular Formula |
C2Cl2N2O2S |
Molecular Weight |
187.00 g/mol |
IUPAC Name |
3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C2Cl2N2O2S/c3-1-2(4)6-9(7,8)5-1 |
InChI Key |
WGHQVHRXJVGVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NS(=O)(=O)N=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


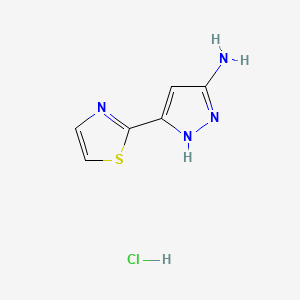
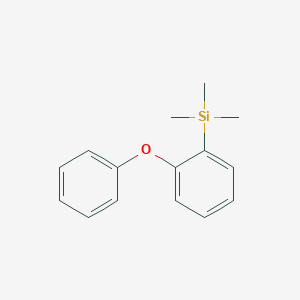
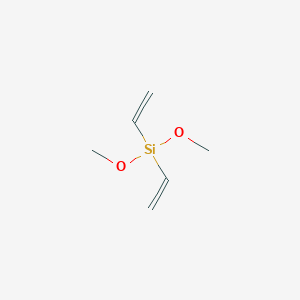
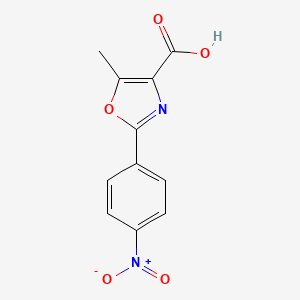
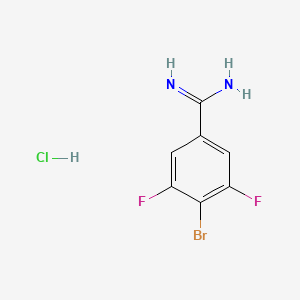
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
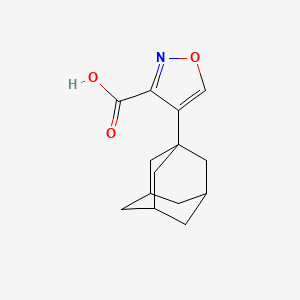
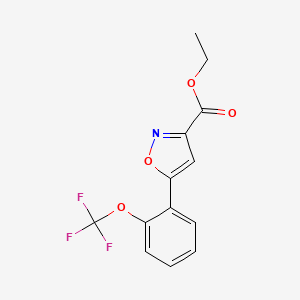
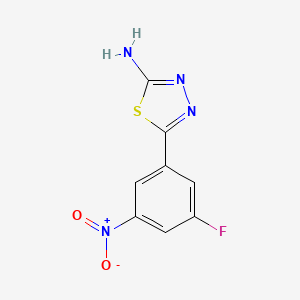

![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
